4-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-3-phenylbutanoic acid
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Overview
Description
4-[3-Benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-phenylbutanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-phenylbutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the benzoyl and chlorophenyl groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as refluxing and recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-[3-Benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-phenylbutanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Benzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.
Pyrrole derivatives: Compounds with pyrrole rings but different functional groups attached
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H22ClNO5 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-3-phenylbutanoic acid |
InChI |
InChI=1S/C27H22ClNO5/c28-21-13-11-18(12-14-21)24-23(25(32)19-9-5-2-6-10-19)26(33)27(34)29(24)16-20(15-22(30)31)17-7-3-1-4-8-17/h1-14,20,24,32H,15-16H2,(H,30,31)/b25-23+ |
InChI Key |
XLOBHOLAVUYTTM-WJTDDFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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